Chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate
Description
Chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate is a cyclopropane-derived compound featuring two critical functional groups:
- A chloromethyl ester moiety, which enhances electrophilicity and reactivity in nucleophilic substitution reactions.
- A tert-butoxycarbonyl (Boc)-protected amino group, which provides stability under basic conditions and facilitates deprotection under acidic conditions for downstream applications.
This compound serves as a versatile intermediate in organic synthesis, particularly in peptide coupling and prodrug design.
Properties
IUPAC Name |
chloromethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO4/c1-9(2,3)16-8(14)12-10(4-5-10)7(13)15-6-11/h4-6H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIYMIOJVJCHJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate is a compound with potential biological significance, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 249.69 g/mol
- CAS Number : 1581704-70-2
- Predicted Boiling Point : 324.2 ± 25.0 °C
- Density : 1.23 ± 0.1 g/cm³
Biological Activity
This compound exhibits various biological activities, particularly in the context of antibiotic development and enzyme inhibition.
Antibacterial Activity
Recent studies have highlighted the compound's potential as an antibacterial agent. It has been investigated as a part of second-generation β-lactamase inhibitors, which are crucial in combating antibiotic resistance. For instance, compounds derived from similar structures demonstrated significant efficacy against resistant strains of Pseudomonas aeruginosa and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values below 0.5 mg/dm³ .
The mechanism by which chloromethyl derivatives exert their antibacterial effects often involves the inhibition of β-lactamase enzymes that confer resistance to β-lactam antibiotics. The structural features of chloromethyl compounds allow them to interact with the active sites of these enzymes, thus restoring the efficacy of existing antibiotics when used in combination therapies .
Synthesis and Case Studies
The synthesis of this compound involves several steps, typically starting from cyclopropanecarboxylic acid derivatives. The following table summarizes key synthesis routes:
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Cyclopropanecarboxylic acid | Reflux with tert-butyl chloroformate | Boc-protected cyclopropanecarboxylic acid |
| 2 | Boc-protected acid + Chloromethyl reagent | Base-catalyzed reaction | Chloromethyl derivative |
| 3 | Final purification | Chromatography | Pure this compound |
Case Study: Efficacy Against Resistant Strains
A notable study evaluated the effectiveness of chloromethyl derivatives in vivo against clinical isolates of Acinetobacter baumannii. The study found that when combined with meropenem, these compounds significantly reduced bacterial load in infected models, demonstrating both low toxicity and enhanced therapeutic potential .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of chloromethyl compounds. Key findings include:
- Inhibition Potency : Compounds similar to chloromethyl derivatives showed IC values as low as 0.12 μM against NDM-1 producing bacteria, indicating strong inhibitory activity .
- Synergistic Effects : The combination of chloromethyl derivatives with traditional antibiotics resulted in enhanced antibacterial effects, suggesting potential for clinical applications in treating multi-drug resistant infections .
Comparison with Similar Compounds
Functional Group Variations in Cyclopropane Derivatives
The following table summarizes key structural and synthetic differences between the target compound and its analogs:
Reactivity Insights :
Preparation Methods
Cyclopropane Ring Formation and Amino Group Introduction
A foundational approach to synthesizing cyclopropane amino acid derivatives involves alkylation and cyclization reactions starting from nitroacetate esters and dihaloalkanes. According to a 2014 patent, 1-aminocyclopropane-1-carboxylic acid can be synthesized by reacting nitroacetic acid esters (e.g., ethyl nitroacetate) with 1,2-dihaloethane (such as 1,2-dichloroethane or glycol dibromide) under hydrocarbonylation cyclization conditions, followed by nitro group reduction and carboxyl hydrolysis. The process uses catalysts like sodium carbonate or wormwood salt in methylene dichloride at reflux temperatures of 80-120 °C. Reduction is performed with tin dichloride in alcohol solvents at 15-20 °C, and hydrolysis with sodium or potassium hydroxide at 70-90 °C. The product is purified by crystallization from 95% ethanol.
This method provides a high-content, high-purity amino cyclopropane intermediate suitable for further functionalization.
The amino group is commonly protected by reaction with di-tert-butyl dicarbonate (Boc2O) or by using N-Boc-piperazine derivatives in subsequent steps. Protection is essential to prevent side reactions during chloromethyl ester introduction.
For example, in the preparation of related cyclopropyl-containing intermediates, N-Boc-piperazine is reacted with cyclopropanecarbonyl chloride in inert solvents such as dichloromethane or dichloroethane at 0-10 °C, using bases like triethylamine or pyridine. This step yields tert-butyl 4-(cyclopropanecarbonyl) piperazine-1-carboxylate with high yield (~96.8%) and purity.
Introduction of the Chloromethyl Ester Group
The chloromethyl ester moiety is introduced typically by chloromethylation of the carboxyl group or by esterification with chloromethyl reagents.
A recent study on duocarmycin-like compounds, which share structural features with chloromethyl cyclopropane derivatives, describes the use of chloromethylation reactions under mild conditions. For instance, treatment of Boc-protected amino acid derivatives with chloromethyl reagents in the presence of bases like sodium hydride at low temperatures (0 °C) in dry solvents such as DMF leads to chloromethyl-substituted products in good yields (e.g., 82%).
Representative Preparation Method: Stepwise Synthesis
Based on the integration of the above methods, a representative preparation of chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate can be outlined as follows:
Detailed Reaction Conditions and Optimization
Cyclopropane formation: The use of ethyl nitroacetate and 1,2-dichloroethane provides a reliable route. The hydrocarbonylation catalyst and base choice (e.g., sodium carbonate) are critical for cyclization efficiency. Reaction temperature control (80-120 °C) ensures completion without decomposition.
Amino protection: The molar ratio of cyclopropanecarbonyl chloride to N-Boc-piperazine is optimized between 1.1:1 to 1.3:1, with triethylamine or pyridine base at 1.5:1 to 2:1 relative to N-Boc-piperazine. Solvent volume ratios (3:1 to 5:1 DCM to N-Boc-piperazine) facilitate solubility and reaction kinetics.
Reduction step: Sodium borohydride is added slowly at 0-10 °C to avoid side reactions, followed by boron trifluoride-diethyl ether to promote selective reduction. Ether solvents like THF or glyme improve solubility and reaction control.
Chloromethylation: Sodium hydride is used to deprotonate the carboxylate or amine group, enabling nucleophilic substitution with chloromethyl reagents. Reaction is performed in dry DMF at 0 °C to room temperature to maximize yield and minimize side products.
Purification and Characterization
Purification typically involves extraction, drying over sodium sulfate, filtration, concentration, and silica gel column chromatography using hexanes/ethyl acetate mixtures (e.g., 95:5) to separate the desired chloromethylated product from impurities.
Characterization includes nuclear magnetic resonance (NMR) spectroscopy, confirming the structure and purity consistent with reference standards.
Summary Table of Key Parameters
| Parameter | Optimal Range | Notes |
|---|---|---|
| Cyclopropane formation temperature | 80-120 °C | Reflux in methylene dichloride |
| Amino protection temperature | 0-10 °C | Controlled dropwise addition |
| Molar ratio (cyclopropanecarbonyl chloride : N-Boc-piperazine) | 1.1:1 to 1.3:1 | Ensures complete conversion |
| Reduction temperature | 0-10 °C | Avoids side reactions |
| Chloromethylation temperature | 0 °C to room temp | Maintains selectivity |
| Purification solvent system | Hexanes:EtOAc 95:5 | Effective for chromatography |
Q & A
Q. How to design experiments leveraging this compound’s reactivity for novel scaffold development?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
